molecular formula C13H12ClNO2 B2789221 2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428356-28-8

2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2789221
CAS No.: 1428356-28-8
M. Wt: 249.69
InChI Key: UAZSTNHQMGGMBO-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(furan-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the second position and a furan-3-yl ethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-3-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-(furan-3-yl)ethylamine.

    Reaction: The reaction is carried out in the presence of a base such as triethylamine. The 2-chlorobenzoyl chloride reacts with 2-(furan-3-yl)ethylamine to form the desired benzamide.

    Conditions: The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized furan derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(furan-3-yl)ethyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(furan-2-yl)ethyl]benzamide
  • 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide
  • 2-chloro-N-[2-(pyridin-3-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(furan-3-yl)ethyl]benzamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZSTNHQMGGMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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